2-[(3-bromobenzyl)oxy]-N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide
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Overview
Description
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, bromothiophene, and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-bromophenylmethanol with a suitable base to form the corresponding bromophenylmethoxy intermediate. This intermediate is then reacted with 5-bromothiophene-2-carbaldehyde under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(5-CHLOROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
- **2-[(3-CHLOROPHENYL)METHOXY]-N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
- **2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZINE
Uniqueness
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both bromophenyl and bromothiophene moieties, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14Br2N2O2S |
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Molecular Weight |
494.2 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methoxy]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H14Br2N2O2S/c20-14-5-3-4-13(10-14)12-25-17-7-2-1-6-16(17)19(24)23-22-11-15-8-9-18(21)26-15/h1-11H,12H2,(H,23,24)/b22-11+ |
InChI Key |
ULGJYBSTTSNTMZ-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)Br)OCC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)Br)OCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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